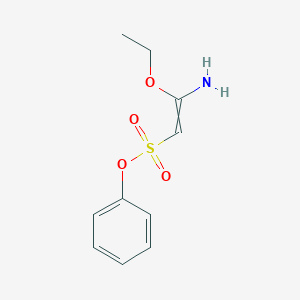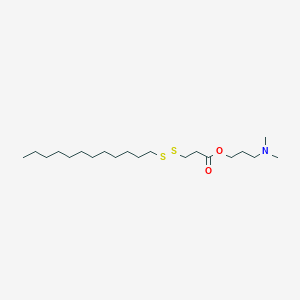
3-(Dimethylamino)propyl 3-(dodecyldisulfanyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dimethylamino)propyl 3-(dodecyldisulfanyl)propanoate is a chemical compound known for its unique structure and properties It consists of a dimethylamino group attached to a propyl chain, which is further connected to a dodecyldisulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)propyl 3-(dodecyldisulfanyl)propanoate typically involves the reaction of 3-(dimethylamino)propylamine with a dodecyldisulfanyl-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent, such as toluene, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Dimethylamino)propyl 3-(dodecyldisulfanyl)propanoate can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the dimethylamino group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted amines.
Applications De Recherche Scientifique
3-(Dimethylamino)propyl 3-(dodecyldisulfanyl)propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of protein interactions and as a component in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of surfactants and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-(Dimethylamino)propyl 3-(dodecyldisulfanyl)propanoate involves its interaction with molecular targets through its functional groups. The dimethylamino group can form hydrogen bonds and electrostatic interactions, while the disulfide bond can undergo redox reactions. These interactions enable the compound to modulate biological pathways and chemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Dimethylamino)propylamine: A precursor in the synthesis of 3-(Dimethylamino)propyl 3-(dodecyldisulfanyl)propanoate.
Dodecyl disulfide: Shares the disulfide functional group but lacks the dimethylamino propyl chain.
N,N-Dimethyl-1,3-propanediamine: Similar in structure but with an additional amine group.
Uniqueness
This compound is unique due to its combination of a dimethylamino group and a dodecyldisulfanyl group, which imparts distinct chemical and biological properties. This dual functionality makes it versatile for various applications in research and industry .
Propriétés
Numéro CAS |
918438-52-5 |
|---|---|
Formule moléculaire |
C20H41NO2S2 |
Poids moléculaire |
391.7 g/mol |
Nom IUPAC |
3-(dimethylamino)propyl 3-(dodecyldisulfanyl)propanoate |
InChI |
InChI=1S/C20H41NO2S2/c1-4-5-6-7-8-9-10-11-12-13-18-24-25-19-15-20(22)23-17-14-16-21(2)3/h4-19H2,1-3H3 |
Clé InChI |
INIPUNDXTJAJPX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCSSCCC(=O)OCCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


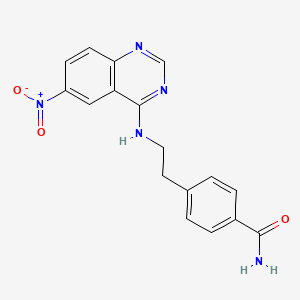
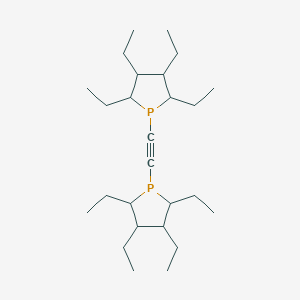
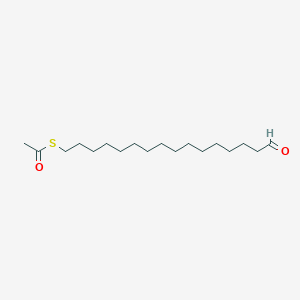
![4-[(E)-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)diazenyl]benzene-1-sulfonic acid](/img/structure/B15169766.png)
![Benzamide, 2-chloro-N-[4-[(6-chloro-2-pyridinyl)oxy]phenyl]-5-nitro-](/img/structure/B15169768.png)
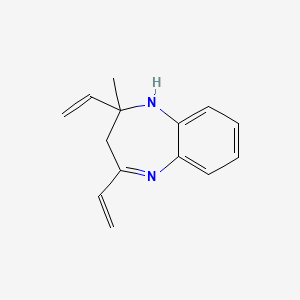
![4-[(3-Cyanophenyl)sulfamoyl]benzoic acid](/img/structure/B15169781.png)
![1,3-Di([1,1'-biphenyl]-4-yl)-2-benzothiophene](/img/structure/B15169807.png)
![2-(Methylsulfanyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidine](/img/structure/B15169808.png)
![5-Ethyl-N-{2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B15169814.png)
![Ethyl 2-[4-(1-hydroxyethyl)phenoxy]propanoate](/img/structure/B15169825.png)
![N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]formamide](/img/structure/B15169827.png)
![1-(2-Phenylethyl)spiro[pyrrolidine-3,9'-xanthene]](/img/structure/B15169828.png)
